

IR spectroscopy of 5-Bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-N-methyl-2-nitroaniline

Cat. No.: B1278509

[Get Quote](#)

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-N-methyl-2-nitroaniline

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of **5-Bromo-N-methyl-2-nitroaniline**. Aimed at researchers, scientists, and professionals in drug development, this document details the predicted vibrational frequencies, a robust experimental protocol for data acquisition, and a logical workflow for the analysis of this compound. IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and structure.

Predicted Infrared Absorption Data

The infrared spectrum of **5-Bromo-N-methyl-2-nitroaniline** is characterized by absorption bands corresponding to its key functional groups: a secondary aromatic amine, a nitro group, a substituted aromatic ring, and a carbon-bromine bond. While an experimental spectrum is not publicly available, the expected absorption regions can be accurately predicted based on established group frequencies from the literature. The table below summarizes these predicted frequencies, their corresponding vibrational modes, and expected intensities.

Wavenumber Range (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
3350 - 3310	Secondary Aromatic Amine (N-H)	N-H Stretch	Medium
3100 - 3000	Aromatic Ring (C-H)	C-H Stretch	Medium to Weak
3000 - 2850	Methyl Group (C-H)	C-H Stretch	Medium
1600 - 1585 & 1500 - 1400	Aromatic Ring (C=C)	C=C In-Ring Stretch	Medium to Strong
1550 - 1475	Nitro Group (NO ₂)	N-O Asymmetric Stretch	Strong
1360 - 1290	Nitro Group (NO ₂)	N-O Symmetric Stretch	Strong
1335 - 1250	Aromatic Amine (C-N)	C-N Stretch	Strong
900 - 675	Aromatic Ring (C-H)	C-H Out-of-Plane Bend	Strong
690 - 515	Bromoalkane (C-Br)	C-Br Stretch	Medium to Strong

Interpretation of Key Vibrational Modes

- N-H Stretch: As a secondary amine (R₂NH), a single N-H stretching band is expected.^{[1][2]} For aromatic amines, this peak typically appears at a slightly higher frequency than for aliphatic amines.^{[3][4]}
- Nitro Group (NO₂) Stretches: The nitro group produces two of the most characteristic and intense bands in the spectrum.^[5] The asymmetric stretch appears at a higher wavenumber (1550-1475 cm⁻¹) than the symmetric stretch (1360-1290 cm⁻¹).^{[6][7]} The presence of both strong peaks is a definitive indicator of the NO₂ group.
- Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching peaks in the 1600-1400 cm⁻¹

region.[8][9] Furthermore, strong C-H out-of-plane ("oop") bending bands in the 900-675 cm^{-1} region can help confirm the substitution pattern of the aromatic ring.[8]

- C-N and C-Br Stretches: The C-N stretch for aromatic amines is typically strong and found between 1335-1250 cm^{-1} . [10] The C-Br stretching vibration is located in the lower frequency fingerprint region (690-515 cm^{-1}), which can be complex but is essential for identifying the halogen. [11][12][13]

Experimental Protocol: Acquiring the IR Spectrum

The recommended methodology for analyzing a solid sample like **5-Bromo-N-methyl-2-nitroaniline** is Fourier Transform Infrared (FTIR) Spectroscopy, utilizing an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a rapid, non-destructive technique that requires minimal sample preparation. [14][15]

Apparatus and Materials:

- FTIR Spectrometer
- ATR accessory with a crystal (e.g., diamond or zinc selenide)
- Spatula
- **5-Bromo-N-methyl-2-nitroaniline** sample (solid powder)
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Step-by-Step Procedure:

- Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean, dry, and calibrated according to the manufacturer's instructions.
- Background Spectrum Acquisition:
 - Before analyzing the sample, a background spectrum must be collected. [16] This measures the ambient atmosphere (CO_2 , water vapor) and the instrument's optical path,

which will be subtracted from the sample spectrum.

- Ensure the ATR crystal surface is clean and unobstructed.
- Initiate the background scan using the instrument's software.
- Sample Application:
 - Place a small amount (a few milligrams) of the solid **5-Bromo-N-methyl-2-nitroaniline** powder directly onto the center of the ATR crystal.[\[14\]](#)[\[17\]](#)
 - Use the ATR's pressure clamp to apply firm, even pressure to the sample.[\[16\]](#)[\[18\]](#) This ensures optimal contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[\[14\]](#)
- Sample Spectrum Acquisition:
 - Initiate the sample scan using the instrument's software. The standard scanning range is typically 4000-400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
 - The resulting spectrum is typically displayed as % Transmittance or Absorbance versus Wavenumber (cm^{-1}).
- Cleaning:
 - After the measurement, release the pressure clamp and carefully remove the sample powder.
 - Clean the ATR crystal surface thoroughly using a lint-free wipe dampened with a suitable solvent like isopropanol to remove any residue.[\[16\]](#)[\[17\]](#)

Analytical Workflow Visualization

The logical process from sample handling to final structural confirmation can be visualized as a clear workflow. This diagram illustrates the key stages of IR spectroscopic analysis.

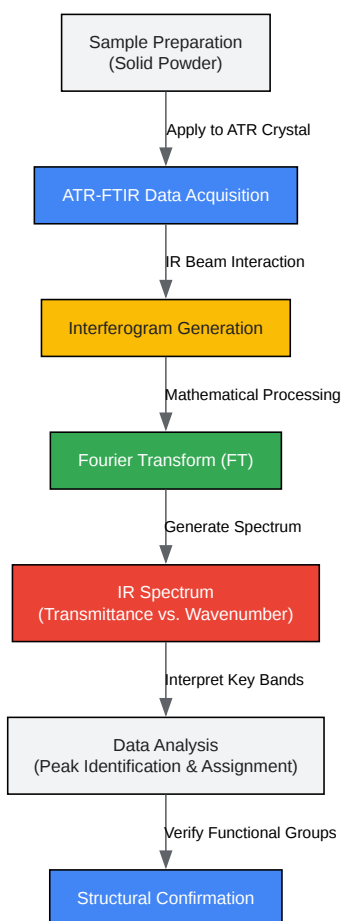


Figure 1: Workflow for the IR spectroscopic analysis of 5-Bromo-N-methyl-2-nitroaniline.

[Click to download full resolution via product page](#)

Caption: Figure 1: Workflow for the IR spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [IR spectroscopy of 5-Bromo-N-methyl-2-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278509#ir-spectroscopy-of-5-bromo-n-methyl-2-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com